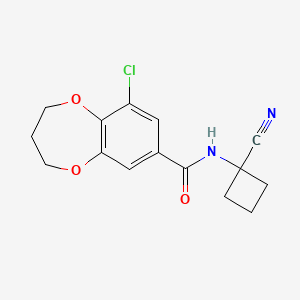
9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BNC375, is a novel small molecule compound that has been developed for its potential therapeutic applications. BNC375 has been shown to have promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mécanisme D'action
The exact mechanism of action of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability and anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to improve cognitive function in animal models of schizophrenia. 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is its selectivity for the GABA-A receptor, which reduces the risk of off-target effects. However, one of the limitations of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
For 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include further preclinical studies to determine its efficacy in the treatment of various neurological disorders, as well as the development of more soluble analogs of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. Additionally, clinical trials will be needed to determine the safety and efficacy of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves a multistep process that includes the reaction of 2,3-dihydrobenzofuran with chloroacetyl chloride to give 3-chloro-2,3-dihydrobenzofuran. The next step involves the reaction of 3-chloro-2,3-dihydrobenzofuran with cyclobutanone in the presence of sodium hydride to give 3-chloro-N-cyclobutyl-2,3-dihydrobenzofuran. The final step involves the reaction of 3-chloro-N-cyclobutyl-2,3-dihydrobenzofuran with cyanamide to give 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.
Applications De Recherche Scientifique
9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In preclinical studies, 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have anxiolytic and antidepressant effects, and it has also been shown to improve cognitive function in animal models of schizophrenia.
Propriétés
IUPAC Name |
6-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-11-7-10(8-12-13(11)21-6-2-5-20-12)14(19)18-15(9-17)3-1-4-15/h7-8H,1-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYVHOKARDGSPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC3=C(C(=C2)Cl)OCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

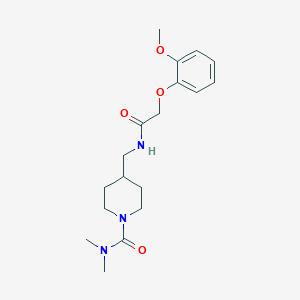
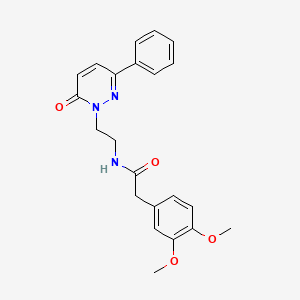
![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)
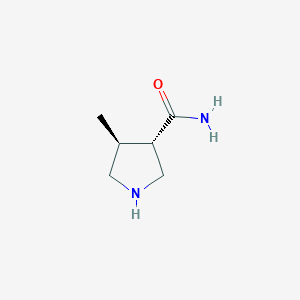
![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)

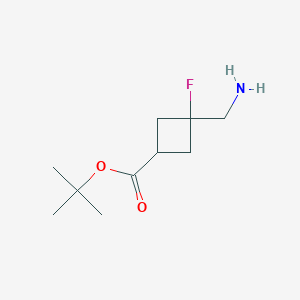
![(E)-4-(Dimethylamino)-N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2390086.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)
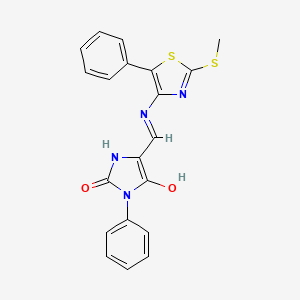
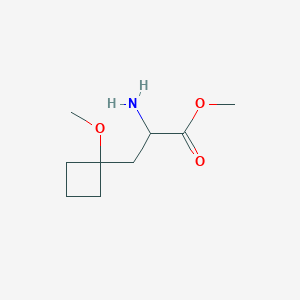
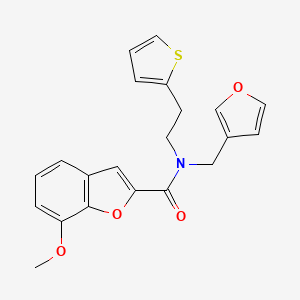
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)
